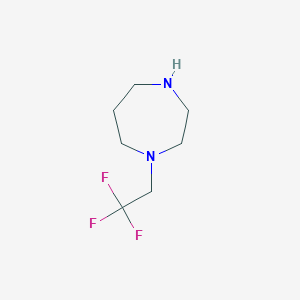

1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Description

BenchChem offers high-quality 1-(2,2,2-Trifluoroethyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-Trifluoroethyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHMTOQLCAYODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926216-03-7 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, a fluorinated diamine of significant interest in medicinal chemistry. The incorporation of a trifluoroethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document details two primary synthetic strategies—direct N-alkylation and reductive amination—offering a comparative analysis of these methodologies. A detailed, step-by-step protocol for the preferred synthetic route is provided, emphasizing the rationale behind experimental choices to ensure reproducibility and high yield. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has become a cornerstone of modern drug design. This is due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. The target molecule, 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, serves as a critical building block for the synthesis of more complex pharmaceutical candidates. This guide will explore the most efficient and practical methods for its preparation.

Comparative Analysis of Synthetic Routes

Two principal pathways for the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane are direct N-alkylation and reductive amination. The choice between these routes depends on the availability of starting materials, desired scale, and laboratory capabilities.

| Synthetic Route | Advantages | Disadvantages | Key Reagents |

| Direct N-Alkylation | Conceptually straightforward; potentially high yielding. | Risk of over-alkylation to form the di-substituted product; trifluoroethylating agents can be expensive and reactive. | 1,4-Diazepane, 2,2,2-Trifluoroethyl triflate, or other trifluoroethyl halides. |

| Reductive Amination | High selectivity for mono-alkylation; milder reaction conditions.[1][2][3][4][5] | Requires the use of a suitable reducing agent; trifluoroacetaldehyde is a gas and can be challenging to handle. | 1,4-Diazepane, Trifluoroacetaldehyde (or its hydrate/hemiacetal), Sodium triacetoxyborohydride or Sodium cyanoborohydride. |

For the purposes of this guide, we will focus on the reductive amination pathway due to its superior control over selectivity, a critical factor when working with symmetrical diamines like 1,4-diazepane.

Reductive Amination: A Detailed Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane via reductive amination.

Reaction Scheme

Sources

- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Technical Guide: Structural Characterization and Physicochemical Profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization and physicochemical profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (CAS: 926216-03-7). As a specialized fluorinated heterocycle, this scaffold serves as a critical pharmacophore in kinase inhibitors (e.g., CDK9) and GPCR ligands. The introduction of the 2,2,2-trifluoroethyl group alters the electronic landscape of the diazepane ring, significantly depressing the basicity of the proximal nitrogen (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The integration of a trifluoroethyl group creates a distinct dipole and alters the ionization profile compared to non-fluorinated analogs.

| Property | Specification / Value | Context & Analysis |

| IUPAC Name | 1-(2,2,2-Trifluoroethyl)-1,4-diazepane | Core scaffold for nomenclature.[1] |

| CAS Number | 926216-03-7 (Free Base) | Primary identifier for sourcing. |

| Formula | MW: 182.19 g/mol .[2][3] | |

| pKa ( | ~5.4 - 5.8 (Predicted) | Critical Insight: The strong electron-withdrawing effect of the |

| pKa ( | ~9.5 - 10.0 (Predicted) | The distal secondary amine retains typical basicity, making it the primary protonation site at physiological pH. |

| LogP | ~0.7 | Moderate lipophilicity; fluorine increases metabolic stability against oxidative dealkylation. |

| Boiling Point | ~65-70 °C (at 15 mmHg) | Estimated based on analogs; volatile as a free base. |

Synthesis Pathways and Purity Control

To ensure structural integrity, the synthesis must avoid over-alkylation. Two primary routes are recommended: Reductive Amination (Method A) and Direct Alkylation (Method B).

Method A: Reductive Amination (Recommended)

This method offers higher selectivity and cleaner impurity profiles.[4] It utilizes Trifluoroacetaldehyde ethyl hemiacetal (TFAE) , which exists in equilibrium with the aldehyde form in situ.

Protocol:

-

Activation: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in dry DCE (1,2-Dichloroethane).

-

Imine Formation: Add TFAE (1.2 eq) and

(to sequester water). Stir at room temperature for 1 hour. -

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. -

Workup: Quench with sat.

. Extract with DCM. -

Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the dihydrochloride salt.

Method B: Direct Alkylation

Uses 2,2,2-Trifluoroethyl triflate (

- if protecting groups are not used.

-

Control: Maintain low temperature (-78°C to 0°C) and use a non-nucleophilic base (DIPEA).

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via reductive amination to ensure regioselectivity.

Spectroscopic Characterization Strategy

Characterizing this molecule requires specific attention to heteronuclear coupling . The fluorine atoms split both proton and carbon signals, creating complex multiplets that are diagnostic of structural identity.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

1.

H NMR (Proton)

The most distinct feature is the methylene group linking the nitrogen to the

-

The Diagnostic Quartet: The

protons appear as a quartet due to coupling with the three equivalent fluorine atoms.-

Shift:

3.0 – 3.2 ppm. -

Coupling Constant (

): ~9.0 – 10.0 Hz.

-

-

Ring Protons: The diazepane ring protons (

to

2.

C NMR (Carbon)

Carbon NMR provides definitive proof of the fluorine incorporation via C-F coupling.

-

Carbon: Appears as a quartet at

-

Carbon: Appears as a quartet at

3.

F NMR (Fluorine)

-

Signal: A clean triplet at

-69 to -72 ppm. -

Reasoning: The three fluorine atoms are equivalent and split by the two adjacent methylene protons (

Hz). Note: If proton-decoupled, this appears as a singlet.

B. Mass Spectrometry (MS)

-

Technique: LC-MS (ESI+).

-

Molecular Ion:

m/z. -

Fragmentation Pattern:

-

Loss of

radical (M-69). -

Loss of

group (M-83) is common in high-energy collision induced dissociation (CID), leaving the diazepane ring cation (m/z ~99).

-

Structural Dynamics & Conformational Analysis

The 1,4-diazepane ring is flexible, existing in a dynamic equilibrium between chair-like and twist-boat conformations.

Electronic Effects on Conformation

The 2,2,2-trifluoroethyl group is not just bulky; it is electronically demanding.

-

Nitrogen Pyramidalization: The electron-withdrawing

group reduces the electron density on -

Basicity Differential: In biological assays,

acts as the primary hydrogen bond acceptor/donor.

Conformational Equilibrium Diagram

Figure 2: The diazepane ring undergoes rapid ring inversion at room temperature, often resulting in broadened NMR signals for the ring protons unless cooled.

Experimental Protocols

Protocol 1: GC-MS Purity Check

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 50°C (hold 2 min)

20°C/min -

Expectation: The trifluoroethyl group increases volatility. Retention time will be lower than the corresponding N-benzyl analog but higher than N-ethyl.

Protocol 2: NMR Sample Preparation

-

Free Base: Dissolve 10 mg in 0.6 mL

. Add 1 drop of -

Salt Form: Dissolve 10 mg in 0.6 mL

. Note: In

References

-

PubChem. 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Compound Summary. National Library of Medicine. Available at: [Link]

-

Levin, J. I., et al. (2003). The design, synthesis, and biological evaluation of 1,4-diazepane-2-ones as novel LFA-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Podyacheva, E., et al. (2019). Hitchhiker's Guide to Reductive Amination. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 2. 926216-03-7 1-(2,2,2-Trifluoroethyl)-1,4-diazepane AKSci 5549CW [aksci.com]

- 3. 1823290-42-1|2-(2,2,2-Trifluoroethyl)-1,4-diazepane|BLD Pharm [bldpharm.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane: A Comprehensive Technical Guide

Executive Summary & Scientific Context

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern drug discovery. The 2,2,2-trifluoroethyl group, in particular, is frequently utilized to modulate the basicity (pKa) of adjacent amines, increase lipophilicity, and provide metabolic stability against oxidative dealkylation .

1-(2,2,2-Trifluoroethyl)-1,4-diazepane (CAS: 926216-03-7 for the free base; 1171551-81-7 for the dihydrochloride salt) represents a highly versatile fluorinated building block. The 1,4-diazepane (homopiperazine) ring provides a flexible, three-dimensional spatial arrangement ideal for probing receptor pockets, while the

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the spectroscopic data (NMR, IR, MS) required to unambiguously characterize this compound. The protocols described herein function as a self-validating system : the exact mass from High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, the scalar coupling in the Nuclear Magnetic Resonance (NMR) spectra maps the exact atomic connectivity, and the Infrared (IR) spectrum orthogonally verifies the functional groups.

Workflow for the comprehensive spectroscopic characterization of the fluorinated diazepane scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the regiochemistry of the diazepane ring and the electronic impact of the trifluoroethyl substituent. The strongly electron-withdrawing nature of the

Causality in Chemical Shifts & Splitting

-

H NMR : The methylene protons of the trifluoroethyl group (

-

C NMR : The carbon directly attached to the fluorine atoms (

-

F NMR : The three equivalent fluorine atoms resonate as a triplet near -70.8 ppm, perfectly mirroring the

Summarized NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.15 | q | 2H | |||

| 2.95 | m | - | 2H | Ring | |

| 2.90 | m | - | 2H | Ring | |

| 2.85 | m | - | 2H | Ring | |

| 2.75 | m | - | 2H | Ring | |

| 1.80 | p | 2H | Ring | ||

| 1.70 | br s | - | 1H | ||

| 125.8 | q | - | |||

| 58.2 | q | - | |||

| 55.4, 54.1 | s | - | - | Ring | |

| 47.5, 46.2 | s | - | - | Ring | |

| 29.5 | s | - | - | Ring | |

| -70.8 | t | 3F |

(Note: Data acquired in

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The highly polarized

Summarized IR Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3320 | Weak, Broad | Secondary amine at position 4 | |

| 2940, 2835 | Medium | Aliphatic diazepane ring | |

| 1450 | Medium | Methylene scissoring | |

| 1150, 1110 | Very Strong | Trifluoromethyl group |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry is utilized to determine the exact mass and fragmentation pattern. Under ESI+ conditions, the more basic secondary amine (

Fragmentation Causality

Collision-Induced Dissociation (CID) of the

-

Neutral Loss of the Trifluoromethyl Radical : Loss of

(-69 Da) yields a stabilized iminium ion at -

Alpha-Cleavage : Cleavage of the

bond results in the loss of the trifluoroethyl group, yielding the intact protonated diazepane ring at

Proposed ESI-MS/MS fragmentation pathways for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Summarized MS Data

| Ion Type | Formula | Exact Mass (Calculated) | Observed m/z (ESI+) | Relative Abundance |

| 183.1109 | 183.11 | 100% (Base Peak) | ||

| Fragment | 114.11 | 114.11 | ~45% | |

| Fragment | 99.0922 | 99.10 | ~30% |

Experimental Protocols

To guarantee the trustworthiness and reproducibility of the data presented above, the following standardized laboratory protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation : Weigh exactly 10.0 mg of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (free base). Dissolve completely in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Tube Transfer : Transfer the homogeneous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

- H Acquisition : Acquire at 400 MHz using a 30° excitation pulse, 16 scans, an acquisition time of 3.0 s, and a relaxation delay (D1) of 2.0 s.

-

C Acquisition : Acquire at 100 MHz with broadband proton decoupling (WALTZ-16). Use a 30° pulse, minimum 1024 scans, and a D1 of 2.0 s to ensure adequate signal-to-noise for the quaternary

- F Acquisition : Acquire at 376 MHz. Critical Step : Utilize a fluoropolymer-free probe (e.g., a dedicated QNP or fluorine probe) to eliminate broad background signals from PTFE components within the probe head. Acquire 64 scans with a D1 of 3.0 s.

Protocol 2: ATR-FTIR Spectroscopy

-

Background Calibration : Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

and water vapor. -

Sample Application : Apply 1-2 mg of the neat compound directly onto the center of the diamond crystal.

-

Compression : Lower the ATR anvil and apply uniform pressure to ensure intimate optical contact between the sample and the crystal.

-

Acquisition : Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹).

Protocol 3: LC-HRMS (ESI-TOF)

-

Sample Dilution : Prepare a 1 µg/mL solution of the analyte in a mobile phase consisting of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to facilitate protonation).

-

Source Parameters : Infuse the sample directly into the ESI source at a flow rate of 10 µL/min. Set the capillary voltage to 3.5 kV, cone voltage to 30 V, and desolvation gas temperature to 250 °C.

-

MS/MS Acquisition : Operate the TOF analyzer in positive ion mode (

50-500). Isolate the precursor ion at

References

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)." Chemical Reviews, 114(4), 2432–2506.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2005). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons.[Link]

The 1,4-Diazepane Scaffold: Mechanism of Action & Medicinal Chemistry

The following is an in-depth technical guide on the mechanism of action of 1,4-diazepane derivatives.

Executive Summary

The 1,4-diazepane (homopiperazine) moiety is a privileged heterocyclic scaffold in modern drug discovery, distinct from its 6-membered analog, piperazine. Its larger 7-membered ring introduces unique conformational flexibility and specific vector orientations that allow it to bridge binding pockets inaccessible to smaller rings.

Mechanistically, 1,4-diazepane derivatives do not possess a singular mode of action; rather, the scaffold functions as a critical pharmacophoric connector and physicochemical modulator . It is most prominent in three therapeutic classes:

-

Kinase Inhibitors (e.g., Fasudil): Acting as a solubility-enhancing moiety that interacts with the ribose-binding pocket or solvent front of ATP-binding sites.

-

GPCR Antagonists (e.g., Histamine H3): Providing the essential basic nitrogen for salt-bridge formation with aspartic acid residues in transmembrane helices.

-

Ion Channel/Sigma Ligands: Serving as a flexible linker to span hydrophobic sub-pockets in Sigma-1 receptors and T-type calcium channels.

Structural Biology & Pharmacophore Analysis

Conformational Dynamics: Diazepane vs. Piperazine

The transition from a 6-membered piperazine to a 7-membered 1,4-diazepane fundamentally alters the ligand's spatial occupancy.

-

Flexibility: The diazepane ring adopts a twisted chair or boat conformation, allowing substituents at the N1 and N4 positions to adopt non-planar vectors. This is critical for "induced fit" binding mechanisms where rigid scaffolds fail.

-

Basicity: The secondary amines in 1,4-diazepane (pKa ~9.5–10.5) ensure the ring is protonated at physiological pH. This cationic charge is the primary driver for electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) in target proteins.

General Pharmacophore Model

For most bioactive derivatives, the 1,4-diazepane ring fulfills the "Central Basic Core" role in the standard GPCR/Kinase pharmacophore:

-

N1 Position: Often substituted with a hydrophobic aryl/heteroaryl group (the "Anchor").

-

N4 Position: Often substituted with a polar linker or effector group.

-

Core: The protonated nitrogen acts as a hydrogen bond donor.

Mechanism 1: Rho-Associated Kinase (ROCK) Inhibition

Case Study: Fasudil (HA-1077)[1]

Molecular Binding Mechanism

Fasudil is a potent inhibitor of ROCK1 and ROCK2 (IC50 ~1.9 µM and 10.7 µM, respectively).

-

Hinge Binding: The isoquinoline ring binds to the ATP-binding hinge region of the kinase.

-

Role of 1,4-Diazepane: The diazepane ring projects out toward the solvent-exposed region of the active site.

-

Solubility: It drastically improves the water solubility of the planar isoquinoline.

-

Electrostatics: The protonated secondary amine forms water-mediated hydrogen bonds with the kinase backbone or acidic residues (e.g., Asp residues in the catalytic loop), stabilizing the inhibitor-enzyme complex.

-

Signaling Pathway Modulation

Inhibition of ROCK by 1,4-diazepane derivatives prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP).

-

Normal State: ROCK phosphorylates MLCP

MLCP Inactive -

Drug Action: Fasudil inhibits ROCK

MLCP Active

Figure 1: Mechanism of Action of Fasudil (1,4-diazepane derivative) in the RhoA/ROCK signaling cascade.

Mechanism 2: Histamine H3 Receptor Antagonism

Case Study: GSK334429 & GSK189254

GPCR Binding Mode

The 1,4-diazepane ring is a superior scaffold for H3 antagonists compared to linear amines due to its ability to reduce conformational entropy penalty upon binding.

-

The "Salt Bridge" Anchor: The tertiary nitrogen of the diazepane ring (often N-isopropyl or N-methyl substituted) acts as the essential basic center. It forms a critical ionic bond (salt bridge) with the carboxylate of Asp114 (3.32) in Transmembrane Helix 3 of the H3 receptor.

-

Selectivity Filter: The 7-membered ring orientation directs the distal aromatic tail (e.g., benzazepine or pyridine) into a hydrophobic pocket formed by TM5 and TM6, interacting with Glu206 (5.46) . This specific geometry confers high selectivity over H1, H2, and H4 subtypes.

Functional Consequence

H3 receptors are presynaptic auto-receptors.[2]

-

Mechanism: Antagonists/Inverse Agonists block the constitutive activity of H3.

-

Result: Disinhibition of neurotransmitter release. This leads to increased levels of Histamine, Acetylcholine, and Dopamine in the prefrontal cortex, treating cognitive deficits (Alzheimer's) and narcolepsy.

Experimental Protocols for Validation

Protocol: ROCK Inhibition Assay (Kinase Activity)

Use this protocol to validate the potency of a new 1,4-diazepane derivative against ROCK1/2.

Materials: Recombinant ROCK1/2 enzyme, Long S6 Kinase Substrate Peptide, [γ-33P]ATP, Phosphocellulose P81 paper.

-

Preparation: Dilute 1,4-diazepane compounds in DMSO (final concentration <1%).

-

Reaction Mix: Combine 10 mU ROCK enzyme, 50 µM peptide substrate, and compound in Kinase Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

-

Initiation: Add 10 µM ATP (spiked with 1 µCi [γ-33P]ATP) to start the reaction.

-

Incubation: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction by adding 0.5% Phosphoric Acid.

-

Filtration: Spot 10 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric Acid to remove unbound ATP.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol: H3 Receptor Radioligand Binding

Use this protocol to determine binding affinity (Ki).

Materials: CHO cells expressing human H3 receptor, [3H]-N-α-methylhistamine (NAMH).

-

Membrane Prep: Homogenize CHO-H3 cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA). Centrifuge at 40,000 x g. Resuspend pellet.

-

Competition Assay: In 96-well plates, add:

-

50 µL Membrane suspension (10–20 µg protein).

-

50 µL [3H]-NAMH (1 nM final).

-

50 µL Test Compound (10^-10 to 10^-5 M).

-

-

Incubation: Incubate at 25°C for 60 minutes.

-

Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic diazepane).

-

Wash: Wash 3x with ice-cold buffer.

-

Data Analysis: Calculate Ki using the Cheng-Prusoff equation:

.

Visualization: SAR & Pharmacophore Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for designing 1,4-diazepane derivatives for GPCR vs. Kinase targets.

Figure 2: Structure-Activity Relationship (SAR) decision tree for 1,4-diazepane derivatives.

References

-

Fasudil Mechanism & ROCK Inhibition

- Source: Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology.

-

URL:[Link]

-

Histamine H3 Antagonists (GSK334429) [3][4]

- Source: Medhurst, A. D., et al. "Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429." Biochemical Pharmacology.

-

URL:[Link]

-

1,4-Diazepane in Sigma Receptors

- Source: Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

T-Type Calcium Channel Blockers

Sources

- 1. Fasudil - Wikipedia [en.wikipedia.org]

- 2. cresset-group.com [cresset-group.com]

- 3. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Novel 1,4-Diazepane Derivatives: A Technical Guide for Drug Discovery

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered heterocyclic ring of 1,4-diazepane has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to interact with a diverse range of biological targets.[1][2] This versatility stems from the conformational flexibility of the diazepine ring and the ease with which substituents can be introduced at the nitrogen atoms and other positions. These modifications allow for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological macromolecules. This technical guide provides an in-depth exploration of the burgeoning biological activities of novel 1,4-diazepane derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the synthetic strategies that unlock the chemical diversity of this scaffold, the molecular mechanisms underpinning their therapeutic effects, and the detailed experimental protocols required to rigorously evaluate their efficacy and guide future drug development efforts.

Anticancer Activity: Targeting the Proliferative Machinery

The development of novel anticancer agents is a cornerstone of modern drug discovery. 1,4-Diazepane derivatives have demonstrated significant potential in this arena, with several studies highlighting their cytotoxic effects against a range of cancer cell lines.[1][3][4]

Mechanism of Action: A Multifaceted Approach

The anticancer activity of 1,4-diazepane derivatives is often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. While the precise mechanisms can vary depending on the specific derivative, several key pathways have been implicated:

-

Induction of Apoptosis: Many potent anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. This is a clean and controlled mechanism of cell elimination that avoids the inflammatory response associated with necrosis.

-

Cell Cycle Arrest: By interfering with the checkpoints of the cell cycle, these derivatives can halt the proliferation of cancer cells, preventing them from dividing and forming new tumor cells.

-

Inhibition of Key Enzymes: Specific 1,4-diazepane derivatives may be designed to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as kinases or topoisomerases.

Featured Anticancer 1,4-Diazepane Derivatives

A study by Fayed and Ahmed (2016) described the synthesis of cyclohepta[b]thieno[2,3-e][5][6]diazepine derivatives and their evaluation against several cancer cell lines.[3] The results, summarized in the table below, highlight the potent and selective anticancer activity of these novel compounds.

| Compound | Cancer Cell Line | IC50 (µg/mL)[3] |

| 7c | HepG-2 (Hepatocellular Carcinoma) | 4.4 |

| MCF-7 (Breast Adenocarcinoma) | 6.2 | |

| HCT-116 (Colon Carcinoma) | 7.8 | |

| 7e | HepG-2 (Hepatocellular Carcinoma) | 5.1 |

| MCF-7 (Breast Adenocarcinoma) | 7.3 | |

| HCT-116 (Colon Carcinoma) | 8.9 | |

| 7f | HepG-2 (Hepatocellular Carcinoma) | 4.8 |

| MCF-7 (Breast Adenocarcinoma) | 6.9 | |

| HCT-116 (Colon Carcinoma) | 8.2 | |

| Vinblastine (Standard) | HepG-2 (Hepatocellular Carcinoma) | 4.1 |

| MCF-7 (Breast Adenocarcinoma) | 5.7 | |

| HCT-116 (Colon Carcinoma) | 6.3 |

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer potential of novel 1,4-diazepane derivatives.

Caption: Workflow for antimicrobial evaluation of 1,4-diazepane derivatives.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal strains of interest

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the 1,4-diazepane derivatives in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculation: Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. The development of neuroprotective agents that can slow or halt the progression of these devastating disorders is of paramount importance. Recent research has highlighted the potential of 1,4-diazepane derivatives as promising neuroprotective agents. [5]

Mechanism of Action: Combating Neurodegeneration on Multiple Fronts

The neuroprotective effects of 1,4-diazepane derivatives are thought to be mediated through several mechanisms:

-

Inhibition of Amyloid-Beta (Aβ) Aggregation: In the context of Alzheimer's disease, the aggregation of Aβ peptides into toxic plaques is a key pathological hallmark. Certain 1,4-diazepane derivatives have been shown to inhibit this aggregation process. [5]* Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to neuronal damage in many neurodegenerative diseases. Some 1,4-diazepane derivatives possess potent antioxidant properties, scavenging harmful free radicals. [5]* Anti-inflammatory Effects: Neuroinflammation is another critical component of neurodegenerative pathology. By modulating inflammatory pathways in the brain, these compounds can help to reduce neuronal damage.

Featured Neuroprotective 1,4-Diazepane Derivatives

A comprehensive study by Al-awar et al. (2025) investigated a library of 1,4-diazepane derivatives as inhibitors of Aβ aggregation. [5]The lead compounds from this study demonstrated significant neuroprotective potential, rescuing neuronal cells from Aβ-induced cytotoxicity. Furthermore, derivatives incorporating antioxidant pharmacophores exhibited substantial ROS scavenging activity.

| Derivative Class | Aβ42 Aggregation Inhibition [5] | Neuroprotection (% Rescue from Aβ42-induced cytotoxicity) [5] | ROS Scavenging Activity (%) [5] |

| (1,4-diazepan-1-yl)(phenyl)methanones | 32–52% | 47.9–57.4% | 13.2–90.7% |

| Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone)s | Moderate to Good | Not explicitly reported | Not explicitly reported |

Experimental Workflow for Neuroprotective Activity Assessment

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of novel 1,4-diazepane derivatives.

Caption: Workflow for neuroprotective evaluation of 1,4-diazepane derivatives.

Detailed Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plates

-

Neuronal cell lines (e.g., SH-SY5Y, HT22)

-

Neurotoxin (e.g., Aβ oligomers, 6-hydroxydopamine)

-

Complete culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to differentiate or adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the 1,4-diazepane derivatives for a specified period (e.g., 1-2 hours) before inducing neurotoxicity.

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the untreated control wells) and incubate for the desired time (e.g., 24 hours).

-

Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

-

LDH Assay:

-

Transfer a portion of the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the recommended time, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Synthesis of Novel 1,4-Diazepane Derivatives: Building the Foundation for Biological Activity

The biological activity of 1,4-diazepane derivatives is intrinsically linked to their chemical structure. Therefore, the development of efficient and versatile synthetic methodologies is crucial for exploring the therapeutic potential of this scaffold. A variety of synthetic strategies have been employed to construct the 1,4-diazepane ring and introduce diverse substituents. [1][7] A common and effective approach involves the cyclization of a linear precursor containing two nitrogen atoms separated by an appropriate carbon chain. For example, the reaction of a diamine with a dicarbonyl compound or a dihaloalkane can lead to the formation of the seven-membered ring. Multicomponent reactions (MCRs) have also emerged as a powerful tool for the rapid and efficient synthesis of complex 1,4-diazepane derivatives from simple starting materials in a single step. [7] The following diagram illustrates a generalized synthetic scheme for the preparation of (1,4-diazepan-1-yl)(phenyl)methanone derivatives, which have shown promising neuroprotective activity. [5]

Caption: General synthesis of (1,4-diazepan-1-yl)(phenyl)methanone derivatives.

Conclusion and Future Directions

Novel 1,4-diazepane derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation and development. The synthetic versatility of the 1,4-diazepane scaffold allows for the creation of large and diverse chemical libraries, providing ample opportunities for lead optimization and the development of next-generation therapeutics.

Future research in this field should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of how these compounds exert their biological effects will be crucial for rational drug design.

-

Structure-activity relationship (SAR) studies: Systematic modifications of the 1,4-diazepane scaffold will help to identify the key structural features responsible for potent and selective activity.

-

In vivo evaluation: Promising lead compounds identified through in-vitro screening should be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic properties.

The continued exploration of the rich chemical space of 1,4-diazepane derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

-

Al-awar, O. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

-

Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

-

Tsuchiya, T. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

-

Dembinski, R., & Galezowska, J. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3978. [Link]

-

Wessjohann, L. A., & Rivera, D. G. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(2), 107-113. [Link]

-

Fayed, E. A., & Ahmed, H. Y. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 336-347. [Link]

-

Kumar, A., & Kumar, R. (2021). Synthesis of novel 1, 4-benzothiazepines and in vitro screening of their antimicrobial activity. Research Journal of Pharmacy and Technology, 14(8), 4223-4228. [Link]

-

Fayed, E. A., & Ahmed, H. Y. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 336-347. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[5][6]iazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

-

Zampieri, D., Fortuna, S., Calabretti, A., & Mamolo, M. G. (2020). 1,4‐Diazepane Ring‐Based Systems. Chemistry of Heterocyclic Compounds, 56(1), 1-2. [Link]

-

Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

-

Nabavi, S. M., & Silva, A. S. (2018). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. Evidence-Based Complementary and Alternative Medicine, 2018, 9534185. [Link]

-

Singh, P., & Kumar, V. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2244. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Journal of King Saud University - Science, 33(5), 101489. [Link]

-

Li, J., & Wang, Y. (2013). Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. Letters in Drug Design & Discovery, 10(7), 643-648. [Link]

-

Hamed, O., Fares, O., Taleeb, S., Adwan, G., Saadeh, H., Jodeh, S., & Algarra, M. (2020). New insights towards 1,4-benzodiazepines from curcumin. Design, synthesis and antimicrobial activities. Medicinal Chemistry, 16(8), 1112-1123. [Link]

-

Hamed, O., Fares, O., Taleeb, S., Adwan, G., Saadeh, H., Jodeh, S., & Algarra, M. (2020). New insights towards 1,4-benzodiazepines from curcumin. Design, synthesis and antimicrobial activities. Medicinal Chemistry, 16(8), 1112-1123. [Link]

-

Foroumadi, A., & Shafiee, A. (2018). Design, Synthesis and Anticancer Evaluation of Novel Series of Indibulin Analogues. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2005-2013. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane in Medicinal Chemistry

[1]

Executive Summary

In modern drug design, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1] 1-(2,2,2-Trifluoroethyl)-1,4-diazepane represents a high-value pharmacophore building block.[1] Unlike its non-fluorinated ethyl analog, this molecule offers a unique "basicity switch."[1] The electron-withdrawing effect of the trifluoroethyl group significantly lowers the pKa of the proximal nitrogen, altering the molecule's ionization profile at physiological pH. This guide details the molecular specifications, synthetic pathways, and strategic applications of this scaffold in optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Molecular Specifications

The core identity of the molecule is defined by the 7-membered diazepane ring substituted at the N1 position.[1][2]

| Parameter | Specification | Notes |

| IUPAC Name | 1-(2,2,2-Trifluoroethyl)-1,4-diazepane | |

| CAS Number | 926216-03-7 | Free base form |

| CAS (Salt) | 1171551-81-7 | Dihydrochloride salt |

| Molecular Formula | ||

| Molecular Weight | 182.19 g/mol | Free base |

| Exact Mass | 182.1031 | Monoisotopic |

| Physical State | Colorless Oil (Free Base) / White Solid (HCl Salt) | Hygroscopic in salt form |

The "Fluorine Effect" on Basicity

The critical differentiator of this scaffold is the pKa modulation.[1] In a standard 1-ethyl-1,4-diazepane, both nitrogen atoms are basic (pKa ~10).[1] Replacing the ethyl group with a 2,2,2-trifluoroethyl group drastically reduces the basicity of

-

(Proximal to

- (Distal): pKa remains ~9.5–10.5 (Basic).[1]

Implication: At pH 7.4, the molecule exists primarily as a monocation , whereas the non-fluorinated analog exists as a dication .[1] This reduction in charge load significantly improves membrane permeability and reduces the risk of phospholipidosis (a toxicity liability often associated with amphiphilic dications).[1]

Synthetic Pathways[5][7][8][11]

To ensure high regioselectivity and yield, a "Protected Route" is recommended over direct alkylation, which can lead to polymerization or bis-alkylation.[1]

Recommended Protocol: The "Boc-Protection" Strategy

This method utilizes tert-butyl 1,4-diazepane-1-carboxylate as the starting material to ensure the trifluoroethyl group is installed exclusively on the desired nitrogen.[1]

Step-by-Step Methodology

-

Starting Material: Begin with 1-Boc-homopiperazine (1-Boc-1,4-diazepane).[1]

-

Alkylation: React with 2,2,2-Trifluoroethyl triflate (

) in the presence of an organic base (DIPEA) in dichloromethane (DCM).[1]-

Note: Triflate is preferred over iodide for faster kinetics at lower temperatures, minimizing side reactions.[1]

-

-

Deprotection: Remove the Boc group using

in dioxane or TFA/DCM.[1] -

Free Base Liberation: Neutralize with

and extract into organic solvent if the free base is required for the next step.[1]

Visualized Workflow (DOT)

Figure 1: Regioselective synthesis pathway utilizing Boc-protection to prevent over-alkylation.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold serves as a robust bioisostere for N-ethyl or N-isopropyl groups.[1]

-

Metabolic Stability: The

group blocks cytochrome P450-mediated metabolic oxidation at the -

Lipophilicity: The fluorine atoms increase lipophilicity (LogP) without adding significant molecular bulk, aiding in blood-brain barrier (BBB) penetration if central nervous system (CNS) activity is desired.[1]

Fragment-Based Drug Discovery (FBDD)

The

-

Reactions: It readily undergoes

reactions, reductive aminations, or amide couplings.[1] -

Geometry: The 7-membered ring introduces a unique conformational twist (chair/twist-boat) compared to the flatter piperazine (6-membered) ring, allowing the molecule to explore different vectors in the target protein's binding pocket.[1]

Handling & Safety Data

Analytical Characterization

Verification of the structure requires

-

NMR (Typical): Look for the quartet of the

-

NMR: A characteristic singlet (or triplet if proton-coupled) around

Safety Precautions

-

Corrosivity: As a secondary amine, the free base is corrosive and can cause skin burns.[1]

-

Reactivity: The trifluoroethyl group is stable, but the secondary amine is nucleophilic.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric

(carbamate formation).[1] -

Precursor Hazard: If synthesizing in-house, 2,2,2-trifluoroethyl triflate is a potent alkylating agent (potential mutagen).[1] Double-gloving and use of a fume hood are mandatory.[1]

References

-

PubChem. 1-(2,2,2-trifluoroethyl)-1,4-diazepane (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Contextual grounding for the "Fluorine Effect").

Methodological & Application

Application Note: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane in Advanced Organic Synthesis and Medicinal Chemistry

Executive Summary

1-(2,2,2-Trifluoroethyl)-1,4-diazepane (also known as N-(2,2,2-trifluoroethyl)homopiperazine) is a highly specialized diamine building block utilized in modern drug discovery and organic synthesis[1]. As a structural evolution of the classic piperazine ring, this homopiperazine derivative incorporates a strongly electron-withdrawing trifluoroethyl group. This targeted modification strategically alters the physicochemical and pharmacokinetic profile of target molecules, making it an invaluable scaffold for developing central nervous system (CNS) agents, GPCR modulators, and advanced kinase/KRAS inhibitors[2],[3].

Mechanistic Rationale: The "Trifluoroethyl Homopiperazine" Pharmacophore

As application scientists, we do not select building blocks at random; every structural feature must solve a specific liability in a lead compound. The incorporation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane addresses three critical optimization parameters:

-

Basicity Modulation (pKa Tuning): Standard piperazines and homopiperazines possess a highly basic secondary or tertiary nitrogen (pKa ~9.5–10.0), which is protonated at physiological pH. This can lead to poor membrane permeability and high hERG channel liability. The attachment of the strongly electron-withdrawing 2,2,2-trifluoroethyl group significantly lowers the pKa of the adjacent nitrogen to approximately 6.5–7.0. This renders the terminal nitrogen essentially non-basic under physiological conditions, a strategy successfully employed in the optimization of muscarinic M1 receptor antagonists[2].

-

Metabolic Shielding: N-alkylated saturated heterocycles are notorious for undergoing rapid oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes. The robust carbon-fluorine bonds of the trifluoroethyl moiety sterically and electronically shield the nitrogen lone pair, effectively blocking this metabolic vulnerability and extending the compound's half-life in vivo[3],[4].

-

Conformational Flexibility: The 7-membered diazepane ring provides a distinct spatial exit vector compared to the rigid 6-membered piperazine. This subtle increase in flexibility allows the molecule to adopt unique binding poses within challenging target pockets, such as the inactive "OFF" state of KRAS mutants[5],[6].

Physicochemical Property Comparison

To illustrate the profound impact of the trifluoroethyl and homopiperazine modifications, the following table summarizes the theoretical and observed physicochemical shifts when transitioning from a standard piperazine to the target scaffold.

| Property | N-Methylpiperazine | N-Methyl-1,4-diazepane | 1-(2,2,2-Trifluoroethyl)-1,4-diazepane |

| Ring Size | 6-membered | 7-membered | 7-membered |

| Distal Nitrogen pKa | ~ 9.8 (Highly Basic) | ~ 10.0 (Highly Basic) | ~ 6.5 - 7.0 (Neutral/Weakly Basic) |

| Lipophilicity (clogP) | Low | Low-Medium | High |

| Metabolic Stability | Poor (Rapid N-demethylation) | Poor (Rapid N-demethylation) | Excellent (N-dealkylation blocked) |

| hERG Liability Risk | High | High | Low |

Synthetic Workflows & Divergent Applications

1-(2,2,2-Trifluoroethyl)-1,4-diazepane features a secondary amine (N4) that serves as a versatile nucleophile. It can be seamlessly integrated into various synthetic workflows, including Nucleophilic Aromatic Substitution (SNAr), amide couplings, and Buchwald-Hartwig aminations.

Divergent synthetic workflows of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Detailed Experimental Protocols

The following protocols have been optimized for high yield and reproducibility, ensuring a self-validating system where reaction completion can be easily monitored via LC-MS.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Chlorides

This workflow is heavily utilized in the synthesis of kinase and KRAS inhibitors, where the diazepane ring is appended to a pyrimidine or pyridine core[5].

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile. N,N-Dimethylformamide (DMF) is used as the solvent; its high dielectric constant stabilizes the Meisenheimer complex transition state during the SNAr mechanism.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL).

-

Base Addition: Add DIPEA (3.0 mmol, 3.0 equiv) to the solution. Stir for 5 minutes at room temperature.

-

Amine Addition: Slowly add 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (1.1 mmol, 1.1 equiv)[1]. Note: If using the dihydrochloride salt, the excess DIPEA is critical to liberate the free base in situ.

-

Heating: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block. Stir for 12–16 hours.

-

Monitoring: Monitor reaction progress via LC-MS. The product mass should correspond to [M+H]+ of the desired adduct, with the disappearance of the starting material peak.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (15 mL), water (3 × 15 mL, to remove DMF), and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO2, typically a gradient of 0–10% Methanol in Dichloromethane) to afford the pure product.

Protocol B: Amide Bond Formation via HATU Coupling

This protocol is ideal for coupling the diazepane to complex carboxylic acids, a transformation frequently used in the synthesis of GPCR modulators such as M1 receptor antagonists[2].

Causality & Design: The 7-membered diazepane ring presents moderate steric hindrance. Therefore, HATU is chosen as the coupling reagent over standard EDC/HOBt because the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate accelerates the acylation of hindered secondary amines.

Step-by-Step Methodology:

-

Pre-activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF (5.0 mL). Add DIPEA (3.0 mmol, 3.0 equiv) followed by HATU (1.2 mmol, 1.2 equiv).

-

Activation Period: Stir the mixture at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

-

Amine Addition: Add 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (1.1 mmol, 1.1 equiv) directly to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor by TLC or LC-MS until the active ester is fully consumed.

-

Workup: Dilute the mixture with DCM (20 mL). Wash the organic phase with 1M aqueous HCl (15 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3 (15 mL) and brine (15 mL).

-

Purification: Dry the organic phase over MgSO4, filter, and concentrate. Purify via reverse-phase preparative HPLC or standard normal-phase silica gel chromatography to yield the target amide.

References

-

Poslusney, M. S., et al. "Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6923–6928. URL:[Link]

-

Bröker, J., et al. "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2025, 68(15), 15649–15668. URL:[Link]

-

Huang, L., et al. "Pan-KRAS inhibition: unlocking broad-spectrum targeted therapy for KRAS-mutant cancers." Cancer Biology & Medicine, 2026. URL: [Link]

Sources

- 1. 1-(2,2,2-trifluoroethyl)-1,4-diazepane dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pan-KRAS inhibition: unlocking broad-spectrum targeted therapy for KRAS-mutant cancers | Cancer Biology & Medicine [cancerbiomed.org]

Application Note: 1,4-Diazepane Derivatives in Medicinal Chemistry

[1][2][3][4][6][7][8][9]

Executive Summary: The Privileged 1,4-Diazepane Scaffold

The 1,4-diazepane (homopiperazine) ring is a seven-membered heterocycle containing two nitrogen atoms.[1][2][6] Unlike its six-membered analog (piperazine), the 1,4-diazepane ring possesses unique conformational flexibility that allows it to adopt distinct "twisted-chair" or "boat" conformations. This structural plasticity enables it to span diverse biological space, making it a "privileged scaffold" for targeting G-Protein Coupled Receptors (GPCRs), kinases, and protein-protein interactions.

Key Therapeutic Areas:

-

Neuroscience: Orexin receptor antagonists (e.g., Suvorexant) for insomnia.

-

Immunology: CXCR3 and CCR5 chemokine receptor antagonists.

-

Oncology: Farnesyltransferase inhibitors and tubulin destabilizers.

-

Neurodegeneration: Amyloid-beta (Aβ) aggregation inhibitors for Alzheimer's disease.[4]

Case Study & Mechanism: Orexin Receptor Antagonism (Suvorexant)

The most prominent application of the 1,4-diazepane scaffold is Suvorexant (Belsomra) , a dual orexin receptor antagonist (DORA).

Mechanistic Insight

Suvorexant blocks the binding of neuropeptides Orexin A and B to OX1R and OX2R. The 1,4-diazepane core serves as a central spacer that positions two aromatic wings in a specific "U-shaped" conformation. This conformation is critical for stabilizing the inactive state of the GPCR transmembrane helices.

Critical SAR Finding: The introduction of a 7-methyl group on the diazepane ring was a breakthrough. It constrained the ring conformation, locking the molecule into a bioactive shape that improved metabolic stability and potency (Ki) by minimizing the entropic penalty upon binding.

Visualization: SAR Evolution of Suvorexant

The following diagram illustrates the logical progression from high-throughput screening (HTS) hits to the approved drug.

Caption: Structural evolution of Suvorexant highlighting the critical role of the 7-methyl-1,4-diazepane core in optimizing potency and pharmacokinetics.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the potency improvements achieved by modifying the 1,4-diazepane core during the development of CXCR3 antagonists and Orexin antagonists.

| Compound ID | Core Scaffold Modification | Target | Potency (IC50 / Ki) | Key Insight |

| Cmpd A (Generic) | Unsubstituted 1,4-diazepane | CXCR3 | 600 nM | High flexibility leads to poor selectivity. |

| Cmpd B (Urea) | N-aryl-1,4-diazepane urea | CXCR3 | 60 nM | Urea linker provides H-bond donors for receptor anchoring. |

| Suvorexant Hit | Unsubstituted 1,4-diazepane | OX1R | 28 nM | Good potency but high metabolic clearance. |

| Suvorexant | (7R)-Methyl-1,4-diazepane | OX1R | 0.55 nM | Methyl group restricts conformation, boosting potency 50x. |

Experimental Protocols

Synthetic Protocol: Construction of Chiral 1,4-Diazepane Cores

Objective: Synthesis of (S)-7-methyl-1,4-diazepane scaffold via Fukuyama-Mitsunobu Cyclization. This method is preferred for generating enantiomerically pure scaffolds required for high-affinity drugs like Suvorexant.

Reagents:

-

(S)-Alaninol (Starting material)

-

NsCl (2-Nitrobenzenesulfonyl chloride)

-

DEAD (Diethyl azodicarboxylate)

-

PPh3 (Triphenylphosphine)

-

Thiophenol (for deprotection)

Step-by-Step Methodology:

-

Sulfonylation: React (S)-alaninol with NsCl (2.2 eq) and Et3N in DCM at 0°C to form the bis-nosyl derivative.

-

Why: Nosyl groups activate the nitrogen for alkylation and protect the amine.

-

-

Mitsunobu Cyclization:

-

Dissolve the bis-nosyl intermediate in anhydrous Toluene.

-

Add PPh3 (1.5 eq) and 1,3-propanediol derivative (if extending ring) or ethylene glycol equivalent.

-

Add DEAD (1.5 eq) dropwise at 0°C. Stir at room temperature for 12h.

-

Mechanism:[7][8] The alcohol is activated by PPh3-DEAD, allowing the sulfonamide nitrogen to attack, closing the 7-membered ring.

-

-

Deprotection (Denosylation):

-

Treat the cyclic intermediate with Thiophenol (2.5 eq) and K2CO3 in DMF at 50°C.

-

Result: This yields the free secondary amine (S)-7-methyl-1,4-diazepane.

-

-

Purification: Acid-base extraction followed by distillation or column chromatography (DCM/MeOH/NH3).

Biological Protocol: Calcium Mobilization Assay (GPCRs)

Objective: Evaluate the functional antagonism of 1,4-diazepane derivatives against Gq-coupled GPCRs (e.g., OX1R, CXCR3) using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

-

HEK293 cells stably expressing the target receptor (e.g., OX1R).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Probenecid (to inhibit dye efflux).

-

Agonist (e.g., Orexin-A).

Workflow Visualization:

Caption: Standard workflow for FLIPR-based calcium mobilization assay to determine IC50 values of antagonists.

Protocol Steps:

-

Seeding: Plate cells (20,000/well) in black-walled, clear-bottom 384-well plates. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 4 µM Fluo-4 AM). Incubate for 60 min at 37°C.

-

Baseline Reading: Place plate in FLIPR instrument. Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

-

Antagonist Addition: Add 10 µL of test compound (1,4-diazepane derivative) at 3x concentration. Incubate for 15 minutes to allow equilibrium binding.

-

Agonist Challenge: Inject 10 µL of agonist (Orexin-A) at EC80 concentration.

-

Measurement: Monitor fluorescence increase for 120 seconds.

-

Analysis: The reduction in Calcium flux (Fluorescence Max - Min) compared to vehicle control is plotted to generate IC50 curves.

References

-

Discovery of Suvorexant (MK-4305): Coleman, P. J., et al. (2012). "Discovery of [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia." Journal of Medicinal Chemistry. Link

-

1,4-Diazepane SAR in Orexin Antagonists: Coleman, P. J., et al. (2010).[9] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

CXCR3 Antagonists: Cole, A. G., et al. (2006).[10] "Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Farnesyltransferase Inhibitors: Sousa, E., et al. (2011). "Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer."[11] Journal of Medicinal Chemistry. Link

-

Suvorexant Clinical Profile: Herring, W. J., et al. (2016). "Clinical Profile of Suvorexant for the Treatment of Insomnia." CNS Drugs. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 7. Suvorexant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic Applications of 1,4-Diazepane Scaffolds: Ligand Design and Cross-Coupling Methodologies

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a highly versatile seven-membered heterocyclic ring. Compared to its six-membered counterpart, piperazine, the 1,4-diazepane ring possesses increased conformational flexibility and a wider natural bite angle. In the realm of catalysis, these structural nuances allow 1,4-diazepane derivatives to act as privileged ligand backbones for transition metals, forcing unique coordination geometries that accelerate challenging catalytic cycles. Furthermore, as a substrate, the functionalization of the 1,4-diazepane core via transition-metal catalysis is a critical operation in modern drug discovery.

This application note details the mechanistic causality behind utilizing 1,4-diazepane as a ligand in oxygen atom transfer (OAT) and ring-opening polymerization (ROP), followed by a self-validating protocol for the palladium-catalyzed N-arylation of electron-deficient 1,4-diazepane derivatives.

1,4-Diazepane as a Ligand Backbone in Transition Metal Catalysis

Molybdenum(VI) Oxotransferase Models (OAT Reactions)

Molybdenum oxotransferases catalyze the transfer of an oxygen atom to or from a substrate, a process vital in both biological systems and industrial oxidations. Symmetric linear bis(phenolate) ligands typically require high temperatures (e.g., 130 °C) to drive the oxygen atom transfer (OAT) from dimethyl sulfoxide (DMSO) to phosphines.

By replacing the linear backbone with a 1,4-diazepane core—specifically utilizing 1,4-bis(2-hydroxybenzyl)-1,4-diazepane—researchers have isolated asymmetric Mo(VI) dioxo complexes that exhibit drastically enhanced catalytic rates .

Mechanistic Causality: The rigid yet distinct bite angle of the seven-membered 1,4-diazepane ring forces the molybdenum center into a distorted octahedral geometry with an asymmetrical cis-β configuration. This steric distortion weakens the Mo=O bond trans to the tertiary amines, destabilizing the Mo(VI) ground state and significantly lowering the activation energy required for oxygen transfer. Consequently, OAT reactions proceed efficiently at just 65 °C .

Molybdenum(VI) 1,4-diazepane catalyzed Oxygen Atom Transfer (OAT) cycle.

Zr(IV)/Hf(IV) Salan Complexes for Ring-Opening Polymerization

In the ring-opening polymerization (ROP) of rac-lactide, controlling the stereochemistry and molecular weight distribution is paramount. When piperazine is used as a salan ligand backbone for Zr(IV) or Hf(IV), a mixture of coordination species often forms, leading to broad polydispersity. However, utilizing a homopiperazine (1,4-diazepane) backbone yields strictly 1:1 ligand-to-metal complexes .

Mechanistic Causality: The specific conformational constraints of the 1,4-diazepane ring force the reactive isopropoxide ligands on the metal center into a trans configuration in the solid state and solution. This rigid, well-defined active site prevents unwanted transesterification side-reactions during propagation, resulting in polylactides with highly narrow polydispersity indices .

Table 1: Comparative Catalytic Efficiency of Ligand Backbones

| Catalytic System | Ligand Backbone | Operating Temp | Reaction Time | Polydispersity / Yield |

| Mo(VI) OAT | Linear Bis(phenolate) | 130 °C | 12 hours | Moderate Yield |

| Mo(VI) OAT | 1,4-Diazepane | 65 °C | 2 hours | >95% Yield |

| Zr(IV) ROP | Piperazine (6-membered) | 80 °C | 4 hours | Broad (Mixed Species) |

| Zr(IV) ROP | 1,4-Diazepane (7-membered) | 80 °C | 4 hours | Narrow (Strict 1:1 Complex) |

Protocol: Palladium-Catalyzed N-Arylation of 6,6-Difluoro-1,4-diazepane

The functionalization of 1,4-diazepane derivatives is a cornerstone of medicinal chemistry. However, introducing electron-withdrawing groups, such as gem-difluoro substituents at the 6-position, drastically reduces the nucleophilicity of the adjacent nitrogen atoms. Traditional Buchwald-Hartwig conditions often fail here due to sluggish oxidative addition and stalled reductive elimination .

To overcome this, we utilize RuPhos Pd G3 . The bulky, electron-rich RuPhos ligand accelerates reductive elimination, while the G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring high thermal activation that could degrade the substrate.

Step-by-step workflow for the Pd-catalyzed N-arylation of 1,4-diazepanes.

Reagents and Materials

-

Substrate: 6,6-Difluoro-1,4-diazepane (1.2 equiv)

-

Coupling Partner: Aryl bromide or Aryl triflate (1.0 equiv)

-

Catalyst: RuPhos Pd G3 (2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv) - Must be strictly anhydrous.

-

Solvent: Anhydrous Toluene (0.2 M relative to aryl halide)

Table 2: Optimization Parameters for N-Arylation

| Catalyst System | Base | Solvent | Observation / Causality |

| Pd2(dba)3 / BINAP | Cs2CO3 | Dioxane | <30% Yield. Sluggish reductive elimination due to insufficient ligand bulk. |

| RuPhos Pd G3 | K3PO4 (aq) | Toluene/H2O | Trace Product. Competing hydroxylation of aryl halide to phenol. |

| RuPhos Pd G3 | NaOtBu (dry) | Toluene (dry) | >90% Yield. Rapid Pd(0) generation; bulk promotes reductive elimination. |

Step-by-Step Methodology (Self-Validating System)

Step 1: Inert Atmosphere Preparation

-

Transfer a clean, oven-dried reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

-

Weigh and add RuPhos Pd G3 (2 mol%) and anhydrous NaOtBu (1.5 equiv) to the vial.

-

Validation Check: The NaOtBu must be a free-flowing white powder. Clumping indicates moisture absorption, which will lead to aryl halide hydrolysis (phenol formation) rather than cross-coupling.

Step 2: Substrate Addition

-

Add the aryl bromide (1.0 equiv) to the vial.

-

Add 6,6-difluoro-1,4-diazepane (1.2 equiv).

-

Causality Note: A slight excess (1.2 to 1.5 equiv) of the diazepane is used to statistically favor mono-arylation and prevent the newly formed, highly reactive mono-arylated product from undergoing a second arylation event .

-

Dilute the mixture with anhydrous toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

Step 3: Catalytic Reaction

-

Remove the sealed vial from the glovebox and immediately place it into a pre-heated aluminum heating block set to 100 °C.

-

Stir vigorously (800-1000 rpm) for 2 to 4 hours.

-

Validation Check: The reaction mixture should transition from a pale yellow/orange suspension to a darker, homogeneous solution as the active Pd(0) species enters the catalytic cycle.

-

Monitor the reaction via LC-MS by withdrawing a 10 µL aliquot, diluting in LC-grade acetonitrile, and checking for the disappearance of the aryl bromide.

Step 4: Quenching and Workup

-

Upon complete consumption of the aryl halide, remove the vial from the heat and allow it to cool to room temperature.

-

Dilute the mixture with ethyl acetate (3x reaction volume) and filter through a short pad of Celite to remove precipitated palladium black and inorganic salts.

-

Wash the filtrate sequentially with deionized water and brine to remove unreacted 1,4-diazepane and residual base.

Step 5: Isolation

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient with 1% Et3N to prevent streaking of the basic amine).

References

-

Mechanistic insight into the reactivity of oxotransferases by novel asymmetric dioxomolybdenum(VI) model complexes. PubMed (NIH). Available at:[Link]

-

Homopiperazine and Piperazine Complexes of ZrIV and HfIV and Their Application to the Ring-Opening Polymerisation of Lactide. European Journal of Inorganic Chemistry. Available at:[Link]

Application Note: Synthesis and Functionalization of 1,4-Diazepane-Based Ligands

This Application Note is designed for researchers in medicinal chemistry and radiopharmacology. It details the synthesis of AAZTA-like 1,4-diazepane ligands , a class of chelators critical for MRI contrast agents and radiopharmaceuticals due to their rapid complexation kinetics and high stability.

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in coordination chemistry. Unlike rigid macrocycles (e.g., DOTA) that require heating for complexation, the semi-rigid 1,4-diazepane core—specifically the AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) class—offers a "Goldilocks" balance: it maintains high thermodynamic stability while allowing rapid metal complexation at room temperature.

This guide provides a validated, step-by-step protocol for the de novo synthesis of the functionalized diazepane core via the Nitro-Mannich reaction, followed by strategies for chemoselective

Experimental Workflow Visualization

The following logic map illustrates the synthetic pathway from acyclic precursors to the final chelating ligand.

Figure 1: Synthetic logic flow for constructing the AAZTA 1,4-diazepane scaffold.

Protocol 1: De Novo Synthesis of the Diazepane Core

Objective: Synthesize 6-methyl-6-nitro-1,4-diazepane derivatives from acyclic diamines. Mechanism: The reaction relies on a double Nitro-Mannich condensation where the diamine acts as the nucleophile, formaldehyde as the electrophilic linker, and nitroethane as the carbon acid nucleophile.

Reagents & Equipment

-

Precursors:

-Dibenzylethylenediamine diacetate (or free base), Nitroethane, Paraformaldehyde. -

Solvent: Ethanol (absolute).

-

Catalyst: Palladium on Carbon (10% Pd/C) for subsequent reduction.

-

Equipment: Round-bottom flask, reflux condenser, hydrogenation apparatus (Parr shaker or balloon).

Step-by-Step Procedure